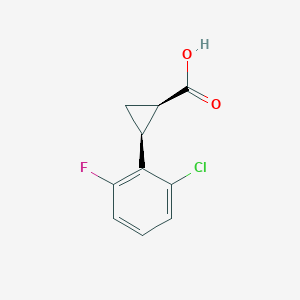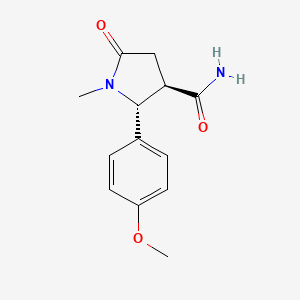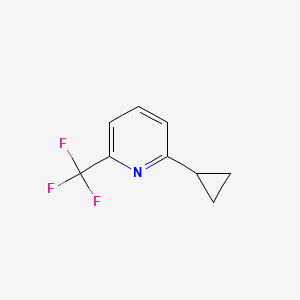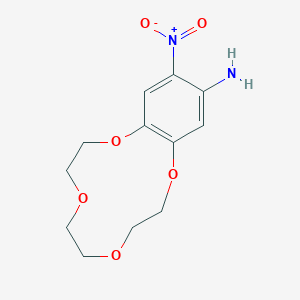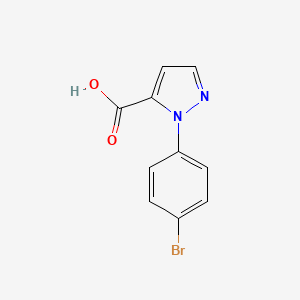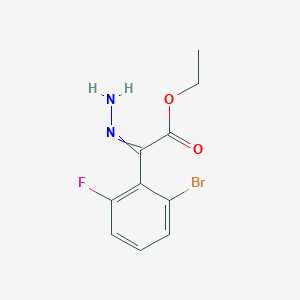
6-Bromo-5-hydroxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-hydroxynicotinamide is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of nicotinamide, where the bromine atom is substituted at the 6th position and a hydroxyl group at the 5th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-hydroxynicotinamide typically involves the bromination of 5-hydroxynicotinamide. One common method is the use of pyridinium bromochromate (PBC) in an acetic acid medium. The reaction is carried out by heating the substrate with PBC at 90°C for about 20 minutes . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-hydroxynicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Reactions: Formation of various substituted nicotinamides.
Oxidation Reactions: Formation of 6-bromo-5-oxonicotinamide.
Reduction Reactions: Formation of 6-bromo-5-aminonicotinamide.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-5-hydroxynicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-5-hydroxynicotinamide is not fully understood. it is believed to interact with molecular targets similar to nicotinamide, such as nicotinic acetylcholine receptors and enzymes involved in NAD+ metabolism. These interactions can modulate cellular processes like energy metabolism, oxidative stress response, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxynicotinamide: Lacks the bromine atom but has similar chemical properties and applications.
5-Bromo-6-hydroxynicotinic Acid: Similar structure but with a carboxylic acid group instead of an amide group.
Nicotinamide: The parent compound without the bromine and hydroxyl substitutions.
Uniqueness
6-Bromo-5-hydroxynicotinamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, making this compound versatile in various chemical and biological contexts .
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
6-bromo-5-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(10)1-3(2-9-5)6(8)11/h1-2,10H,(H2,8,11) |
InChI Key |
PFJXCFZSYWDJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
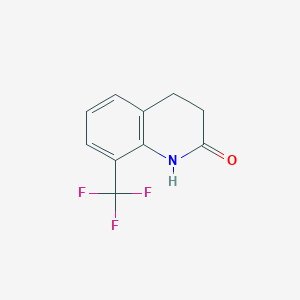
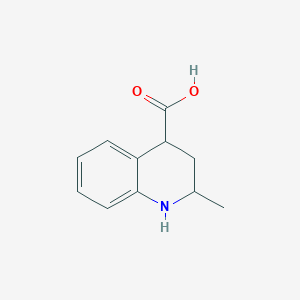
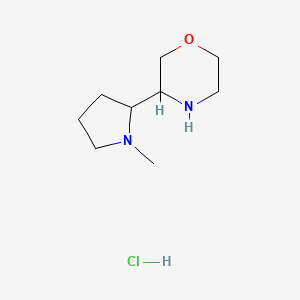
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
